molecular formula C23H19BrN2O3S B2679693 (3E)-3-{[(2-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893312-42-0

(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B2679693
CAS RN: 893312-42-0
M. Wt: 483.38
InChI Key: UGIWHHUDWDFTON-HYARGMPZSA-N
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Description

Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, and conditions for each reaction. The Gibbs free energy can be used to understand the spontaneity of the reactions .


Physical And Chemical Properties Analysis

Physical properties might include melting point, boiling point, solubility, etc. Chemical properties would involve how the compound reacts with other substances. For example, its acidity, basicity, reactivity with certain functional groups, etc .

Mechanism of Action

The mechanism of action is particularly relevant for bioactive compounds. It describes how the compound interacts with biological systems. This could involve binding to specific proteins, inhibiting certain pathways, etc .

Safety and Hazards

This involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified or used in the future .

properties

IUPAC Name

(3E)-3-[(2-bromoanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3S/c1-16-10-12-17(13-11-16)15-26-21-9-5-2-6-18(21)23(27)22(30(26,28)29)14-25-20-8-4-3-7-19(20)24/h2-14,25H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIWHHUDWDFTON-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4Br)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC=C4Br)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

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